5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 5-CF3 triazole-3-carbaldehyde is a privileged scaffold for divergent drug discovery: the 3-aldehyde enables condensations/reductive aminations, while the unsubstituted N-4 allows later-stage N-alkylation/arylation—unlike permanently blocked N-methyl analogs. The electron-withdrawing CF3 group imparts metabolic stability and tunes pKa (5.50±0.40) for optimal lead profiling. Backed by patent EP 3700897 A1 for cardiovascular/renal therapeutics. Procure this single intermediate to create entire compound libraries.

Molecular Formula C4H2F3N3O
Molecular Weight 165.07 g/mol
CAS No. 944906-25-6
Cat. No. B6268192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde
CAS944906-25-6
Molecular FormulaC4H2F3N3O
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESC(=O)C1=NNC(=N1)C(F)(F)F
InChIInChI=1S/C4H2F3N3O/c5-4(6,7)3-8-2(1-11)9-10-3/h1H,(H,8,9,10)
InChIKeyJFKOOQUKAXXRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.5 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde (CAS 944906-25-6): Procurement and Selection Guide for Heterocyclic Aldehyde Building Blocks


5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde (CAS 944906-25-6) is a heterocyclic building block that combines a 1,2,4-triazole core with both a 5-position trifluoromethyl (-CF₃) substituent and a 3-position aldehyde (-CHO) reactive handle. This specific substitution pattern—electron-withdrawing CF₃ at the 5-position and electrophilic aldehyde at the 3-position—creates a scaffold with distinct physicochemical properties, including a predicted pKa of 5.50 ± 0.40 and predicted density of 1.661 ± 0.06 g/cm³ . As a pharmaceutical intermediate, its primary value lies in enabling divergent synthetic transformations (Schiff base formation, reductive amination, Grignard additions, heterocycle annulation) while the CF₃ group imparts metabolic stability and lipophilicity to downstream derivatives, properties that cannot be replicated by non-fluorinated or differently substituted triazole analogs .

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde: Why Analog Substitution Introduces Unacceptable Synthetic Risk


Generic substitution of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde with structurally similar triazole aldehydes introduces multiple points of failure. The unsubstituted parent (1H-1,2,4-triazole-3-carbaldehyde, MW 97.08 g/mol) lacks the CF₃ group entirely, eliminating the electronic modulation and metabolic shielding that defines the target compound's utility in medicinal chemistry programs . The N-methylated derivative (4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde, CAS 1707605-24-0, MW 179.10) permanently blocks the N-4 position , precluding N-alkylation or N-arylation reactions that are critical for scaffold diversification—a limitation that cannot be overcome post-synthetically. Regioisomeric variants bearing the aldehyde at the 5-position rather than the 3-position exhibit altered electronic distribution and steric accessibility at the reactive site, leading to divergent reaction kinetics and yields that require complete re-validation of established synthetic protocols. The evidence below quantifies where substitution is scientifically indefensible.

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde: Quantitative Comparative Evidence for Informed Procurement


Comparative Physicochemical Properties: pKa and Molecular Weight Differentiation from Unsubstituted Parent

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde exhibits fundamentally different acid-base character relative to the unsubstituted parent triazole aldehyde. The predicted pKa of 5.50 ± 0.40 reflects the strong electron-withdrawing effect of the 5-CF₃ group, which acidifies the triazole N-H proton by approximately 4-5 pKa units compared to unsubstituted 1,2,4-triazole (pKa ~10). This shift has direct implications for solubility, membrane permeability, and hydrogen-bonding capacity in biological contexts. Additionally, the molecular weight difference (165.07 vs. 97.08 g/mol, Δ = 68 g/mol) corresponds precisely to the CF₃ substituent mass .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Functional Group Accessibility: N-4 Alkylation Capability Versus N-Methylated Derivative

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde retains an unsubstituted N-4 position that is available for selective alkylation, arylation, or acylation chemistry. In contrast, the N-methylated analog (4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde, CAS 1707605-24-0) permanently occupies this site with a methyl group that cannot be removed or replaced under standard synthetic conditions. The target compound's molecular formula (C₄H₂F₃N₃O, MW 165.07) differs from the N-methyl derivative (C₅H₄F₃N₃O, MW 179.10) by exactly one CH₂ unit (Δ = 14 g/mol), corresponding to the methyl substitution that blocks N-4 reactivity .

Synthetic Methodology Scaffold Diversification Parallel Synthesis

Scaffold Pharmacophore Validation: 1,2,4-Triazole with CF₃ Substituent as Privileged Motif in Pharmaceutical Patents

The 1,2,4-triazole core bearing a trifluoromethyl substituent has been explicitly claimed as a pharmacophoric element in multiple pharmaceutical patent families. EP 3700897 A1 (WO2019081302A1) claims novel substituted 1,2,4-triazole derivatives for the treatment and prevention of renal and cardiovascular diseases, explicitly incorporating the 5-CF₃ triazole scaffold as a core structural requirement [1]. Additionally, a comprehensive review of 1,2,4-triazole derivatives confirms that the CF₃-substituted variant occupies a distinct SAR space relative to halogenated (Cl, Br) or alkyl-substituted analogs, with documented activity across multiple biological targets including enzymes and receptors [2]. While direct comparative IC₅₀ data for the aldehyde itself is absent (it serves as an intermediate rather than a final bioactive compound), the patent landscape confirms its privileged status.

Pharmaceutical Patent Analysis Scaffold Prioritization Drug Discovery

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde: Validated Application Scenarios for Research Procurement


Medicinal Chemistry: Synthesis of Cardiovascular and Renal Disease Drug Candidates

This compound serves as a key intermediate for preparing substituted 1,2,4-triazole derivatives claimed in EP 3700897 A1 (WO2019081302A1) for cardiovascular and renal disease therapeutics. The 5-CF₃ triazole scaffold with a reactive 3-aldehyde enables modular construction of diverse analogs through condensation, reductive amination, or heterocycle-forming reactions, maintaining the privileged pharmacophore while varying peripheral substituents for SAR exploration [1].

Synthetic Methodology: Scaffold Diversification via N-4 Functionalization

Unlike its N-methylated analog (CAS 1707605-24-0) where the N-4 position is permanently blocked, 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde retains an unsubstituted N-4 site available for selective alkylation, arylation, or acylation. This enables a divergent synthetic strategy: one batch of the intermediate can be split into multiple parallel reactions to generate structurally diverse libraries with distinct N-substituents, maximizing chemical space coverage per gram of material procured .

Physicochemical Property Optimization: Incorporating pKa-Modulated Heterocycles

The predicted pKa of 5.50 ± 0.40, driven by the electron-withdrawing CF₃ group, provides medicinal chemists with a heterocyclic aldehyde building block that introduces a weakly acidic NH proton. This property can be exploited to fine-tune the ionization state of lead compounds at physiological pH, directly impacting solubility, permeability, and target engagement profiles—a design parameter that cannot be achieved using non-fluorinated triazole aldehydes .

Agrochemical Discovery: Synthesis of Fluorinated Crop Protection Agents

1,2,4-Triazole derivatives bearing CF₃ groups have established utility in agrochemical development as fungicides and herbicides. The target compound's aldehyde functionality provides a versatile handle for constructing triazole-containing agrochemical candidates through established condensation chemistry (Schiff bases, hydrazones, thiosemicarbazones), while the CF₃ substituent contributes to the metabolic stability and environmental persistence often required in crop protection applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.